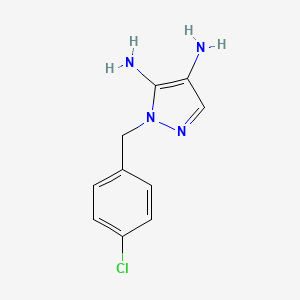
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorobenzyl group attached to the pyrazole ring
準備方法
The synthesis of 1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 4,5-diaminopyrazole under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
化学反応の分析
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
科学的研究の応用
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival .
類似化合物との比較
1-(4-Chlorobenzyl)-1h-pyrazole-4,5-diamine can be compared with other similar compounds such as:
1-(4-Chlorobenzyl)-1h-indole: This compound also contains a chlorobenzyl group but is attached to an indole ring instead of a pyrazole ring. It exhibits different biological activities and chemical properties.
1-(4-Chlorobenzyl)-1h-pyrrole: Similar to the pyrazole derivative, this compound has a chlorobenzyl group attached to a pyrrole ring. .
生物活性
1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
- Chemical Formula : C10H11ClN4
- Molecular Weight : 224.68 g/mol
- CAS Number : 10198390
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole compounds, including those related to this compound, demonstrate notable activity against a range of pathogens:
- Minimum Inhibitory Concentration (MIC) : Several derivatives have MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Activity Against Fungi : The compound has shown effectiveness against common fungal strains, indicating its potential as an antifungal agent .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. In particular:
- Inhibition of Cytokines : Some synthesized pyrazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at concentrations of 10 µM .
- Comparison with Standard Drugs : Compounds derived from pyrazoles have been compared favorably with established anti-inflammatory drugs like diclofenac sodium .
3. Anticancer Activity
Pyrazole derivatives have also been explored for their anticancer properties:
- Cell Line Studies : In vitro studies have shown that certain pyrazoles can induce cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Synergistic Effects : The combination of pyrazole compounds with chemotherapeutic agents like doxorubicin has been investigated for potential synergistic effects that enhance anticancer efficacy .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, with some derivatives showing higher efficacy than traditional antibiotics .
Case Study 2: Anti-inflammatory Research
Another research effort focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The results illustrated a marked reduction in carrageenan-induced paw edema, suggesting the compound's potential as a therapeutic agent for inflammatory conditions .
Summary of Findings
The biological activities of this compound highlight its promise as a multi-functional therapeutic agent. The following table summarizes key findings from various studies:
特性
CAS番号 |
157469-55-1 |
|---|---|
分子式 |
C10H11ClN4 |
分子量 |
222.67 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11ClN4/c11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15/h1-5H,6,12-13H2 |
InChIキー |
DEZOGYCXWGTILF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















